Cilagicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cilagicin is a synthetic antibiotic that has shown significant promise in combating drug-resistant bacteria. Developed through computational models of bacterial gene products, this compound has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile .

Vorbereitungsmethoden

Cilagicin is synthesized using a combination of bioinformatics and synthetic chemistry techniques. Researchers screened approximately 10,000 bacterial genomes for biosynthetic gene clusters that encode lipopeptide-producing nonribosomal peptide synthetases. The identified gene clusters were then analyzed to predict the lipopeptide product, which was subsequently synthesized using solid-phase synthesis . This method allows for the production of this compound without the need for traditional bacterial culture techniques, making it a scalable approach for antibiotic discovery .

Analyse Chemischer Reaktionen

Cilagicin undergoes several types of chemical reactions, primarily involving its interaction with bacterial cell wall components. It binds to two molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis . This dual binding mechanism disrupts cell wall synthesis, leading to the accumulation of cell wall precursors and ultimately bacterial cell death . The major products formed from these reactions are disrupted cell wall components and accumulated precursors .

Wissenschaftliche Forschungsanwendungen

Cilagicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for the development of new antibiotics using computational and synthetic approaches . In biology, this compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance . In medicine, this compound holds potential as a treatment for infections caused by drug-resistant bacteria, offering a new line of defense against these challenging pathogens . Industrially, this compound’s scalable production method could revolutionize the way antibiotics are discovered and manufactured .

Wirkmechanismus

Cilagicin exerts its effects by binding to two key molecules involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP) . These molecules act as chaperones, transporting glycopeptide subunits to the outside of the bacterial cell where they are polymerized to build the cell wall . By binding to both molecules, this compound disrupts this process, leading to the accumulation of cell wall precursors and the eventual death of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Cilagicin is unique in its dual binding mechanism, which sets it apart from other antibiotics that typically bind to only one target molecule. For example, bacitracin binds to undecaprenyl pyrophosphate but not undecaprenyl phosphate, allowing bacteria to develop resistance by relying on the unbound molecule . Other similar compounds include paenilagicin and virgilagicin, which also exhibit potent activity against multidrug-resistant Gram-positive pathogens but do not lead to resistance even after prolonged exposure . This compound’s ability to bind to both target molecules reduces its susceptibility to resistance, making it a promising candidate for future antibiotic development .

Eigenschaften

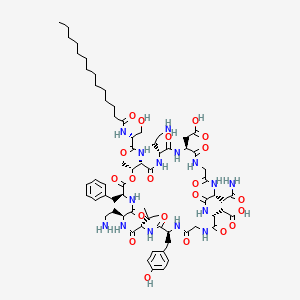

Molekularformel |

C68H103N15O21 |

|---|---|

Molekulargewicht |

1466.6 g/mol |

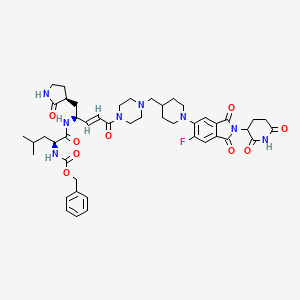

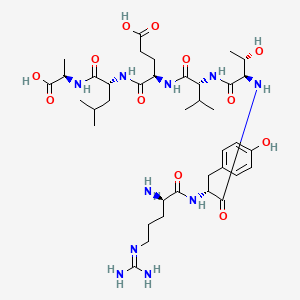

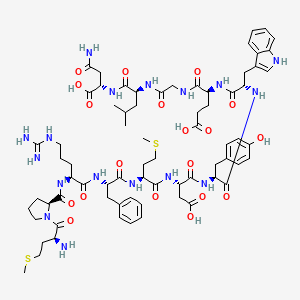

IUPAC-Name |

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |

InChI |

InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1 |

InChI-Schlüssel |

VWUVBLKQQIUNSB-ONAOSSAGSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)

![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)

![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)